

# Preclinical Comparison of CBPD-268: A Novel CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CBPD-268	
Cat. No.:	B12365627	Get Quote

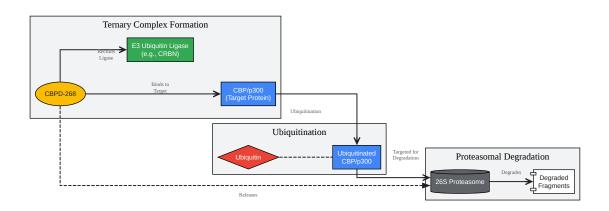
Disclaimer: As of December 2025, no public results from a Phase I clinical trial for **CBPD-268** have been identified. This guide provides a comparative summary of available preclinical data for **CBPD-268** and related compounds.

CBPD-268 is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are considered key epigenetic regulators and promising therapeutic targets for the treatment of castration-resistant prostate cancer (CRPC) and other malignancies.[1][2][3] This document summarizes the preclinical findings for CBPD-268 and compares its performance against other CBP/p300-targeting agents, including the PROTAC degrader CBPD-409 and the bromodomain inhibitors GNE-049 and CCS1477 (inobrodib).

# Mechanism of Action: PROTAC-Mediated Degradation

CBPD-268 functions as a heterobifunctional molecule. One end binds to the target proteins (CBP/p300), while the other end recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome.[4] [5][6] This catalytic mechanism allows a single molecule of CBPD-268 to trigger the destruction of multiple target protein copies.[4]





Click to download full resolution via product page

Caption: Mechanism of action for CBPD-268 as a PROTAC degrader.



### **In Vitro Performance Comparison**

**CBPD-268** demonstrates exceptional potency in degrading CBP/p300 and inhibiting the growth of androgen receptor-positive (AR+) prostate cancer cell lines.[2][3] Its performance in these preclinical assays is compared with other CBP/p300-targeting agents below.

Compoun d	Target/Me chanism	Cell Lines	DC50 (Degradat ion)	IC50 (Proliferat ion)	Dmax (Max Degradati on)	Citation
CBPD-268	CBP/p300 Degrader (PROTAC)	VCaP, LNCaP, 22Rv1	≤0.03 nM	Potent cell growth inhibition	>95%	[2][3][7]
CBPD-409	CBP/p300 Degrader (PROTAC)	VCaP, LNCaP, 22Rv1	0.2-0.4 nM	1.2-2.0 nM	Not Specified	[3][7]
GNE-049	CBP/p300 Bromodom ain Inhibitor	AR+ PCa cell lines	Not Applicable	650-1900 nM	Not Applicable	[8][9]
CCS1477 (Inobrodib)	CBP/p300 Bromodom ain Inhibitor	Hematologi cal cancer cell lines	Not Applicable	Submicrom olar	Not Applicable	[10][11]

### In Vivo Preclinical Efficacy and Pharmacokinetics

In animal models, **CBPD-268** showed excellent oral bioavailability and potent anti-tumor activity.[2][3] The compound was well-tolerated in mice and rats, indicating a favorable therapeutic index.[2][3]



Compound	Animal Model	Dosing	Key Outcomes	Oral Bioavailabil ity	Citation
CBPD-268	VCaP & 22Rv1 Xenografts (Mice)	0.3-3 mg/kg (Oral)	Profound and persistent CBP/p300 depletion in tumors; Strong antitumor activity, including tumor regression in VCaP model. Therapeutic Index >10.	Excellent in mice and rats	[2][3][10]
CBPD-409	VCaP Xenografts (Mice)	1-3 mg/kg (Oral)	>95% CBP/p300 depletion in tumor at 1 mg/kg; Significant tumor growth inhibition.	50% in mice	[3][7][9][12]
GNE-049	PDX Mouse Models of PCa	Twice-daily (Oral)	Reduced tumor growth by 55% at day 18; Suppressed AR target genes.	Not Specified	[1]
CCS1477 (Inobrodib)	OPM-2 Myeloma	20 mg/kg (Daily)	Dose- dependent tumor growth	Orally bioavailable	[13]







Xenografts inhibition,
(Mice) including regression.

### **Comparative Analysis**

**CBPD-268** vs. CBPD-409: Both are potent CBP/p300 PROTAC degraders. However, **CBPD-268** exhibits a significantly lower DC50 value (≤0.03 nM) compared to CBPD-409 (0.2-0.4 nM), suggesting higher potency in inducing protein degradation in vitro.[3][7] Preclinical studies also suggest CBPD-409 has high target selectivity, whereas **CBPD-268** may have some unintended activity against BRD family proteins.[9]

PROTAC Degraders vs. Bromodomain Inhibitors: The PROTACs (**CBPD-268** and CBPD-409) demonstrate substantially greater potency in inhibiting cancer cell proliferation (nM range) compared to the bromodomain inhibitor GNE-049 (high nM to  $\mu$ M range).[3][9] This enhanced efficacy is attributed to the complete removal of the target proteins, which can lead to a more profound and sustained suppression of oncogenic signaling pathways compared to simply inhibiting a single functional domain.[9] Specifically, p300/CBP degradation has been shown to more effectively suppress AR signaling and other critical oncogenes than bromodomain inhibition alone.[9]

#### **Experimental Protocols**

Detailed experimental methodologies were not fully available in the summarized search results. However, the general approaches can be described as follows:

- In Vitro Degradation and Proliferation Assays:
  - Cell Lines: Androgen receptor-positive prostate cancer cell lines such as VCaP, LNCaP, and 22Rv1 were utilized.[3]
  - Methodology: Cells were treated with varying concentrations of the compounds. Protein levels of CBP/p300 were likely measured by Western Blot or mass spectrometry to determine DC50 and Dmax values. Cell viability and proliferation were assessed using standard methods like CellTiter-Glo to determine IC50 values.[14]

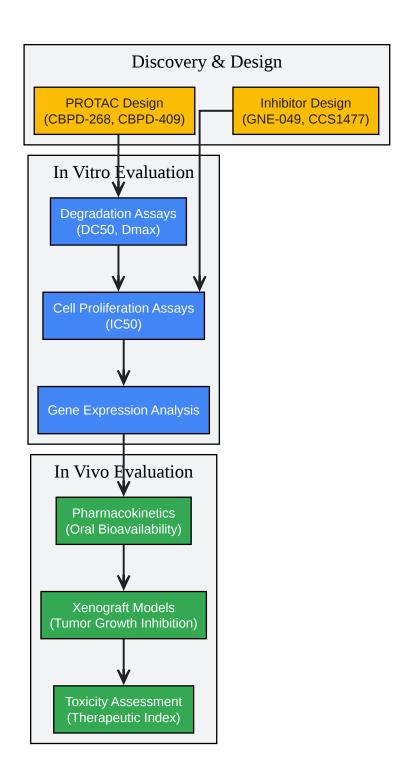


- In Vivo Xenograft Studies:
  - Animal Models: Human cancer cell lines (e.g., VCaP, 22Rv1) were implanted into immunocompromised mice to generate xenograft tumors.[2][3]
  - Methodology: Once tumors reached a specified size, mice were treated orally with the
    compounds at defined doses and schedules. Tumor volume and body weight were
    monitored over time to assess efficacy and tolerability.[2][3] At the end of the study, tumors
    could be excised to measure target protein degradation via methods like Western Blot or
    immunohistochemistry.[2]
- Pharmacokinetic Analysis:
  - Methodology: The compounds were administered to animals (mice and rats), and blood samples were collected at various time points. The concentration of the drug in the plasma was measured to determine key pharmacokinetic parameters, including oral bioavailability.
     [2][3]

## **Summary Workflow**

The preclinical evaluation of **CBPD-268** and its comparators follows a logical progression from in vitro characterization to in vivo efficacy testing.





Click to download full resolution via product page

Caption: General preclinical development workflow for targeted therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BioCentury Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 2. Discovery of CBPD-268 as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CBP/p300, a promising therapeutic target for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Comparison of CBPD-268: A Novel CBP/p300 PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365627#cbpd-268-clinical-trial-phase-i-results-and-comparison]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com